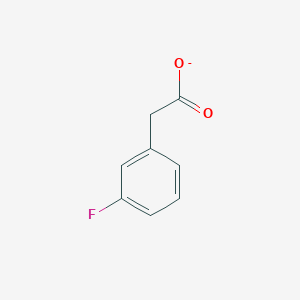

2-(3-Fluorophenyl)acetate

Description

Contextualization within the Landscape of Fluorinated Organic Molecules

Fluorinated organic molecules have become indispensable in medicinal chemistry and materials science. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element and is relatively small, meaning it can replace hydrogen without significantly changing the molecule's size. acs.orgtandfonline.com This substitution can lead to enhanced metabolic stability due to the strength of the carbon-fluorine bond, which is the strongest single bond to carbon. acs.org

Significance of the 3-Fluorophenyl Acetate (B1210297) Core Structure in Medicinal Chemistry and Chemical Biology

The 3-fluorophenyl acetate core, specifically the 2-(3-fluorophenyl)acetyl group, serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The "meta" position of the fluorine atom on the phenyl ring influences the electronic properties of the entire molecule, which can be pivotal for its biological activity.

Research has shown that derivatives of this core structure are being investigated for various medicinal purposes. For instance, a compound incorporating the 2-(3-fluorophenyl)acetyl moiety has been synthesized and studied for its potential against the parasite Cryptosporidium. nih.gov In this context, the 3-fluorophenyl group is part of a larger molecule designed to interact with specific biological targets within the parasite. nih.gov The unique electronic and steric properties conferred by the 3-fluoro substitution are often key to optimizing the potency and selectivity of such compounds. nih.gov

The versatility of the 2-(3-fluorophenyl)acetic acid, the precursor to the acetate ester, allows it to be incorporated into various molecular scaffolds, including those found in potential treatments for neurological disorders and other conditions. For example, related arylpropionic acids are a known class of therapeutic agents. google.com

Overview of Existing Academic Literature and Research Trajectories Pertaining to 2-(3-Fluorophenyl)acetate and Analogous Compounds

While direct research literature focusing exclusively on this compound is not extensive, a significant body of work exists for its analogous compounds and precursors. The primary research trajectory for this compound is its use as an intermediate in organic synthesis. For example, ethyl this compound is a commercially available reagent used in various chemical reactions. chemicalbook.comchemicalbook.com

The synthesis of related pyridine (B92270) derivatives for use as selective A3 adenosine (B11128) receptor antagonists also points to the utility of phenylacetic acid derivatives in drug discovery. nih.gov These research avenues indicate that the primary significance of this compound and its parent acid lies in their role as versatile synthons for creating novel, biologically active molecules.

Physicochemical Properties of Related Compounds

The following table summarizes key physicochemical properties for the parent acid and the ethyl ester of this compound.

| Property | 2-(3-Fluorophenyl)acetic acid sigmaaldrich.com | Ethyl this compound chemicalbook.comchem960.com |

| CAS Number | 331-25-9 | 587-47-3 |

| Molecular Formula | C₈H₇FO₂ | C₁₀H₁₁FO₂ |

| Molecular Weight | 154.14 g/mol | 182.19 g/mol |

| Boiling Point | 256.1°C at 760 mmHg | 223.97°C at 760 mmHg |

| Melting Point | 42-44°C | Not applicable |

| Density | Not available | 1.118 g/cm³ |

| Flash Point | 113°C | 86.882°C |

Research on Analogous Compounds

The table below highlights research on compounds analogous to this compound, demonstrating the significance of the core structure.

| Compound Class | Research Focus | Key Findings | Reference |

| Aryl Acetamide (B32628) Triazolopyridazines | Treatment for cryptosporidiosis | A derivative of 3-fluorophenylacetic acid was a key component of a potent and metabolically stable lead compound. | nih.gov |

| 2,3-Benzodiazepine Analogues | AMPA receptor antagonists for neurological disorders | Halogenated phenyl groups (including chloro-analogs) are crucial for potent and selective receptor inhibition. | acs.orggazi.edu.tr |

| 3,5-Diacyl-2,4-dialkylpyridine Derivatives | Selective A3 adenosine receptor antagonists | A 6-(3-chlorophenyl) derivative showed high potency and selectivity, indicating the importance of the substituted phenyl ring. | nih.gov |

| Tropane Derivatives | Dopamine transporter (DAT) inhibitors | Bis(4-fluorophenyl)methoxy tropanes were developed as atypical DAT inhibitors for potential cocaine use disorder treatment. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H6FO2- |

|---|---|

Molecular Weight |

153.13 g/mol |

IUPAC Name |

2-(3-fluorophenyl)acetate |

InChI |

InChI=1S/C8H7FO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1 |

InChI Key |

YEAUYVGUXSZCFI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 3 Fluorophenyl Acetate

Established Synthetic Routes for 2-(3-Fluorophenyl)acetic Acid and its Derivatives

The synthesis of 2-(3-fluorophenyl)acetic acid can be achieved through several strategic pathways, often commencing from readily available fluorinated precursors. These routes are designed to efficiently introduce the acetic acid moiety onto the fluorinated phenyl ring.

Precursor Synthesis and Functional Group Introduction

A common and effective precursor for the synthesis of 2-(3-fluorophenyl)acetic acid is 3-fluoroaniline. One patented method describes the conversion of 3-fluoroaniline to an intermediate, 1-(2,2,2-trichloroethyl)-3-fluorobenzene, which is then transformed into the desired acid. This process involves diazotization of the aniline followed by a reaction with vinylidene chloride in the presence of a copper catalyst.

Another versatile precursor is 3-fluorotoluene. A typical synthetic sequence involves the radical bromination of 3-fluorotoluene to yield 3-fluorobenzyl bromide. This is followed by a cyanation reaction, often using sodium or potassium cyanide, to produce 3-fluorobenzyl cyanide. Subsequent hydrolysis of the nitrile group under acidic or basic conditions affords 2-(3-fluorophenyl)acetic acid.

The Willgerodt-Kindler reaction offers an alternative route, starting from 3-fluoroacetophenone. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the corresponding phenylacetic acid. This method is particularly useful for converting aryl alkyl ketones into terminal carboxylic acids.

Optimization of Reaction Conditions and Yield Profiling

The efficiency of these synthetic routes is highly dependent on the optimization of reaction conditions. For instance, in the synthesis from 3-fluoroaniline, the choice of solvent, catalyst, and temperature for the diazotization and subsequent coupling reaction is critical for maximizing the yield of the trichloroethyl intermediate.

In the pathway starting from 3-fluorotoluene, the conditions for both the bromination and cyanation steps are crucial. The use of a radical initiator such as AIBN (azobisisobutyronitrile) is common for the bromination step, and the reaction is typically carried out under reflux in a suitable solvent like carbon tetrachloride. The subsequent cyanation is often performed in a polar aprotic solvent to facilitate the nucleophilic substitution.

The yields for these multi-step syntheses can vary. For example, a patented process for the synthesis of o-fluorophenylacetic acid from 2-fluorotoluene reports molar yields of up to 98.2% with a GC purity of 98.5% under optimized conditions, which involved controlled pressure and temperature for the halogenation and cyanation steps. google.com While specific yield profiling for the 3-fluoro isomer is not always detailed in broadly scoped patents, the principles of optimization remain the same. The table below summarizes typical reaction steps for the synthesis of fluorophenylacetic acids from fluorotoluene precursors.

| Step | Reagents and Conditions | Molar Yield (%) | GC Purity (%) |

| Halogenation | 2-fluorotoluene, N-bromosuccinimide, dibenzoyl peroxide, chloroform, 2 atm, 100°C, 1.5h | - | - |

| Cyanation | Resulting mixture from halogenation, sodium cyanide aqueous solution, catalyst, 2.5 atm, 95°C, 1.5h | - | - |

| Hydrolysis | Resulting mixture from cyanation, 38% hydrochloric acid, glacial acetic acid, reflux 55 min | 98.2 | 98.5 |

Derivatization Strategies for Novel 2-(3-Fluorophenyl)acetate Analogues

The 2-(3-fluorophenyl)acetic acid scaffold serves as a versatile platform for the development of novel molecular entities through various derivatization strategies. These modifications are aimed at exploring new chemical space and accessing compounds with potentially enhanced biological activities.

Amide Formation via Carboxylic Acid Activation

The formation of amides from 2-(3-fluorophenyl)acetic acid is a common and important transformation. This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by an amine. A variety of coupling reagents can be employed for this purpose.

Commonly used carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are effective for this transformation. fishersci.co.ukpeptide.com The reaction proceeds through an O-acylisourea intermediate, which then reacts with the amine to form the amide bond. To enhance efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included. peptide.com

Other activating agents include phosphonium salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.comluxembourg-bio.com These reagents are known for their high efficiency and are frequently used in peptide synthesis and the preparation of complex amides. The general scheme for amide formation is presented below.

General Scheme for Amide Formation:

2-(3-Fluorophenyl)acetic acid + Amine --(Coupling Agent, Base)--> N-substituted-2-(3-fluorophenyl)acetamide

Incorporation into Heterocyclic Scaffolds (e.g., Quinoline, Triazole, Oxadiazole, Benzofuran (B130515) Moieties)

The this compound moiety can be incorporated into a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds.

Quinoline: The synthesis of quinoline derivatives can be achieved through various methods, such as the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While direct incorporation of the this compound group can be challenging, derivatives of 2-(3-fluorophenyl)acetic acid can be utilized as precursors. For instance, a suitably functionalized derivative could be designed to participate in a cyclization reaction to form the quinoline ring system.

Triazole: The 2-(3-fluorophenyl)acetic acid moiety can be used to construct 1,2,4-triazole (B32235) derivatives. A common synthetic route involves the conversion of the carboxylic acid to a carbohydrazide (B1668358), which can then be cyclized with various reagents. For example, reaction with a substituted phenyl isothiocyanate followed by cyclization can yield triazole-thiol derivatives.

Oxadiazole: The synthesis of 1,3,4-oxadiazoles often starts from a carboxylic acid hydrazide derived from 2-(3-fluorophenyl)acetic acid. This hydrazide can undergo cyclization with reagents such as carbon disulfide in the presence of a base to form the corresponding oxadiazole-thione. Alternatively, reaction with an acyl chloride followed by dehydrative cyclization can lead to 2,5-disubstituted 1,3,4-oxadiazoles.

Benzofuran: The construction of a benzofuran ring can be achieved through several synthetic strategies. One approach involves the O-alkylation of a substituted phenol with a derivative of 2-(3-fluorophenyl)acetic acid, such as an α-halo ester, followed by an intramolecular cyclization. For instance, the reaction of a salicylaldehyde with chloroacetic acid can lead to an aryloxyacetic acid which can be cyclized to a benzofuran derivative. divyarasayan.org

The following table provides a summary of synthetic strategies for incorporating the this compound moiety into these heterocyclic systems.

| Heterocycle | General Synthetic Strategy | Key Intermediates |

| Quinoline | Friedländer annulation or similar cyclization reactions | Functionalized 2-aminoaryl ketones or aldehydes |

| Triazole | Cyclization of a carbohydrazide derivative | 2-(3-Fluorophenyl)acetylhydrazide |

| Oxadiazole | Dehydrative cyclization of an acylhydrazide | 2-(3-Fluorophenyl)acetylhydrazide |

| Benzofuran | Intramolecular cyclization of an O-arylated precursor | Aryloxyacetic acid or ester derivative |

Alkyl and Aryl Substituent Introduction

Further diversification of the this compound scaffold can be achieved by introducing alkyl and aryl substituents.

Alkylation: The α-position of the acetic acid moiety is amenable to alkylation. This is typically achieved by deprotonation of an ester derivative of 2-(3-fluorophenyl)acetic acid with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which then reacts with an alkyl halide. This allows for the introduction of a wide range of alkyl groups.

Arylation: The introduction of aryl groups can be accomplished through modern cross-coupling reactions. Palladium-catalyzed α-arylation of esters is a powerful method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with the enolate of the this compound ester.

Green Chemistry Principles in the Synthesis of this compound Compounds

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is essential for minimizing environmental impact. nih.gov Key metrics used to evaluate the "greenness" of a process include Atom Economy, Process Mass Intensity (PMI), and the Environmental Factor (E-Factor), which quantifies the amount of waste produced relative to the desired product. nih.govgreenchemistry-toolkit.org

A notable sustainable route for producing alkyl arylacetates, including methyl (3-fluorophenyl)acetate, is the palladium-catalyzed carbonylation of benzyl (B1604629) derivatives. rsc.orgrsc.org One innovative approach utilizes benzyl acetates as starting materials in a halogen- and base-free reaction. rsc.orgrsc.org This method offers significant environmental advantages over traditional syntheses that may involve toxic reagents like sodium cyanide or halogenated substrates. bohrium.com

The process involves the carbonylation of a benzyl acetate (B1210297) substrate using carbon monoxide (CO) in the presence of an alcohol and a palladium catalyst system, such as palladium acetate with a phosphine ligand (e.g., DPPF). rsc.orgrsc.org This reaction can be performed at ambient CO pressure, enhancing its sustainability and safety profile. rsc.org

Furthermore, the synthesis of the benzyl acetate substrate itself can be made greener. A sustainable method involves treating the corresponding benzyl alcohol with isopropenyl acetate, a non-toxic acetylating agent that produces only acetone as a byproduct. rsc.org This makes the entire two-step process from benzyl alcohol to the final arylacetate ester completely halogen-free. rsc.org

| Parameter | Condition/Value | Green Advantage |

|---|---|---|

| Starting Material | 3-Fluorobenzyl acetate | Derived from alcohol using a non-toxic acetylating agent (isopropenyl acetate). rsc.org |

| Catalyst System | Palladium acetate (2 mol%) / DPPF (4 mol%) | Catalytic amounts minimize waste compared to stoichiometric reagents. rsc.org |

| Carbon Source | Carbon Monoxide (CO) | High atom economy C1 building block. rsc.org |

| Additives | None (Halogen- and base-free) | Avoids corrosive and toxic halide salts and strong bases. rsc.org |

| Solvent/Reagent | Methanol | Acts as both solvent and nucleophile. |

| Temperature | 130 °C | Standard for many catalytic cycles. rsc.org |

| Yield | 92% | High efficiency reduces waste and improves PMI. rsc.org |

This catalytic carbonylation represents a significant advancement in the sustainable synthesis of this compound and its derivatives, aligning with the core principles of green chemistry by maximizing efficiency and minimizing hazardous waste. rsc.orgrsc.org

Computational and Theoretical Investigations of 2 3 Fluorophenyl Acetate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a static state, often in the gas phase or with implicit solvent models.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT methods are frequently used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the distribution of electrons within the molecule (electronic structure).

For 2-(3-Fluorophenyl)acetate, a typical DFT study would involve geometry optimization using a functional like B3LYP or M06-2X, paired with a basis set such as 6-311G(d,p) or cc-pVQZ. nih.govresearchgate.netresearchgate.net These calculations yield key structural parameters. The presence of the fluorine atom at the meta position influences the geometry and electronic distribution of the phenyl ring due to its high electronegativity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: The following data is illustrative, based on typical values from DFT calculations on similar aromatic compounds and esters.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-F | ~1.35 Å |

| C=O (carbonyl) | ~1.21 Å | |

| C-O (ester) | ~1.36 Å | |

| O-CH2 | ~1.45 Å | |

| C-C (ring) | ~1.39 - 1.40 Å | |

| Bond Angles | O=C-O | ~123° |

| C-O-CH2 | ~116° | |

| C-C-F (ring) | ~118° |

The electronic structure analysis reveals how the electron density is distributed. The fluorine atom and the oxygen atoms of the acetate (B1210297) group act as electron-withdrawing centers, polarizing the molecule. This polarization is crucial for understanding the molecule's reactivity and intermolecular interactions.

Ab initio methods, which are based on first principles without empirical parameters, are employed to predict various spectroscopic properties. For instance, Time-Dependent Density Functional Theory (TDDFT), often combined with approaches like the delta self-consistent field (ΔSCF), can be used to forecast core-level spectra such as X-ray Absorption Spectroscopy (XAS). arxiv.org

These calculations can predict the energies of electronic excitations from core orbitals (like the 1s orbitals of carbon, oxygen, and fluorine) to unoccupied molecular orbitals. arxiv.org By comparing these computed spectra with experimental data, researchers can confirm the chemical environment and bonding within the molecule. Functionals such as BHLYP have shown good performance in accurately predicting core-electron binding energies. arxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Interactions

While quantum chemical calculations examine static structures, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. acs.orgnih.gov This approach is invaluable for analyzing the conformational flexibility of this compound and its interactions within a larger system, such as in a solvent.

Furthermore, MD simulations can model the interactions between this compound and solvent molecules (e.g., water). These simulations provide insights into hydration, solubility, and how the molecule orients itself at interfaces, which is crucial for understanding its behavior in biological or environmental systems. acs.orgnih.gov

Prediction of Molecular Properties and Reactivity

Computational methods are highly effective at predicting molecular properties that govern a compound's chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A large Egap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small Egap suggests the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group and the aromatic ring. The electron-withdrawing fluorine atom tends to lower the energy of both frontier orbitals. mdpi.com DFT calculations, often using the B3LYP functional, are standard for computing these orbital energies. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are representative for this class of compounds and are typically calculated in electron volts, eV.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -0.5 eV |

| HOMO-LUMO Gap (Egap) | 6.3 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. rsc.org It is an invaluable tool for predicting how a molecule will interact with other charged or polar species, highlighting sites susceptible to electrophilic (attack by electron-seeking species) and nucleophilic (attack by nucleus-seeking species) reactions.

In an MEP map of this compound:

Negative Regions (Red/Yellow): These indicate electron-rich areas and are prime targets for electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the carbonyl group and the fluorine atom.

Positive Regions (Blue): These represent electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the methylene (B1212753) group and the phenyl ring.

The MEP map provides a clear, intuitive picture of the molecule's reactive surface, complementing the insights gained from frontier orbital analysis. rsc.org

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), are instrumental in understanding the stability, reactivity, and electronic characteristics of a molecule. nih.govsigmaaldrich.com These descriptors, which include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sigmaaldrich.comacs.org

The chemical potential indicates the tendency of electrons to escape from a system, while chemical hardness and softness quantify the molecule's resistance to change in its electron distribution. sigmaaldrich.com A higher hardness value suggests greater stability and lower reactivity. sigmaaldrich.com The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts a maximal number of electrons from its surroundings, thus quantifying its electrophilic nature. sigmaaldrich.com

A comprehensive understanding of these descriptors for this compound would require specific DFT calculations, typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The results of such an analysis would offer a quantitative assessment of its kinetic stability and reactivity patterns.

Below is a table outlining the key global reactivity descriptors and their formulation. The values provided are illustrative and would be determined from the computed HOMO and LUMO energies in a dedicated computational study.

Table 1: Global Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | ELUMO - EHOMO | Resistance to charge transfer |

| Global Softness (S) | 1 / η | Reciprocal of hardness |

| Electronegativity (χ) | -μ | Electron attracting power |

| Electrophilicity Index (ω) | μ2 / 2η | Propensity to accept electrons |

Note: EHOMO and ELUMO represent the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively. The values for these descriptors would be obtained from quantum chemical calculations.

Prediction of Vibrational Frequencies and Spectral Assignments

The vibrational modes of a molecule can be meticulously investigated through a combination of experimental techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, and theoretical calculations using methods such as DFT. anu.edu.ausigmaaldrich.combohrium.com For this compound, a computational approach would involve geometry optimization followed by a frequency calculation. bldpharm.com

The calculated vibrational frequencies and their corresponding intensities can be correlated with the experimental spectra, enabling a precise assignment of the observed bands to specific molecular motions. nih.gov These assignments include stretching, bending, and torsional modes of the various functional groups within the molecule, such as the C=O, C-O, C-F, and aromatic C-H bonds. sigmaaldrich.comsigmaaldrich.com The potential energy distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each normal mode, providing a detailed understanding of the vibrational character. bohrium.com

A theoretical vibrational analysis of this compound would provide a complete set of vibrational modes, aiding in the interpretation of its infrared and Raman spectra. The following table presents a selection of expected vibrational modes for this molecule, with the theoretical frequencies being placeholders for values that would be obtained from such a computational study.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm-1) |

|---|---|---|

| C-H stretch (aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H stretch (aliphatic) | Methyl Group | 3000 - 2850 |

| C=O stretch | Ester | 1750 - 1735 |

| C-C stretch (in ring) | Phenyl Ring | 1600 - 1450 |

| C-O stretch | Ester | 1300 - 1000 |

| C-F stretch | Fluorophenyl | 1250 - 1000 |

| C-H in-plane bend | Phenyl Ring | 1300 - 1000 |

Note: The precise wavenumbers would be determined through DFT calculations and could be scaled to better match experimental data.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry, particularly DFT, serves as a powerful tool for the prediction of NLO properties. nih.gov The key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation. For organic molecules, a large NLO response is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov

A computational investigation of this compound would provide values for its dipole moment, polarizability, and hyperpolarizability, offering insights into its potential as an NLO material. The table below outlines these properties, with the values being illustrative pending specific calculations.

Table 3: Predicted Non-Linear Optical Properties of this compound

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measure of molecular polarity |

| Linear Polarizability | α | Measure of the linear response of the electron cloud to an electric field |

| First-Order Hyperpolarizability | β | Measure of the second-order non-linear optical response |

Note: The values for these properties are typically calculated using DFT methods, often with a specific functional designed for NLO calculations.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in the early stages of drug discovery and development, helping to identify compounds with favorable pharmacokinetic profiles. nih.govrsc.orguni.lu Various computational models and software are available to estimate these properties based on the molecular structure. jmcs.org.mx

The following table presents a summary of the in silico ADME predictions for this compound, generated using a predictive modeling tool.

Table 4: In Silico ADME Predictions for this compound

| Property | Prediction | Implication |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the blood-brain barrier |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme |

| Lipinski's Rule of Five Violations | 0 | Favorable drug-like properties |

| Bioavailability Score | 0.55 | Indicates good oral bioavailability |

Data generated using SwissADME (http://www.swissadme.ch/).

Biological Activity and Mechanistic Research of 2 3 Fluorophenyl Acetate and Its Derivatives

Anticancer Activity Studies

Derivatives of 2-(3-Fluorophenyl)acetate have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have primarily focused on their ability to induce cell death in various cancer cell lines and the underlying molecular mechanisms responsible for these effects.

The cytotoxic effects of various derivatives containing the fluorophenyl moiety have been assessed against a panel of human cancer cell lines. Phenylacetamide derivatives, which are structurally related to this compound, have demonstrated notable activity. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent cytotoxic effects, particularly against prostate carcinoma (PC3) cells. brieflands.comnih.gov In this series, compounds featuring a nitro moiety were generally more cytotoxic than those with a methoxy (B1213986) group. brieflands.comnih.gov Specifically, compound 2b (with a meta-nitro substituent) and compound 2c (with a para-nitro substituent) were the most active against the PC3 cell line, with IC50 values of 52 μM and 80 μM, respectively. brieflands.comnih.gov Furthermore, compound 2c was the most active against the MCF-7 breast cancer cell line, with an IC50 value of 100 μM. nih.gov

Other fluorinated compounds have also shown significant promise. A series of 3-fluoro- and 3,3-difluoro β-lactams, designed as analogues of the tubulin-targeting agent combretastatin (B1194345) A-4, exhibited potent activity in MCF-7 human breast cancer cells. nih.gov The compound 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32) and 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (33) displayed IC50 values of 0.075 µM and 0.095 µM, respectively, in MCF-7 cells. nih.gov Compound 32 was also highly active in the triple-negative breast cancer cell line Hs578T (IC50 0.033 μM), and compound 33 was effective in MDA-MB-231 cells (IC50 0.620 μM). nih.gov

Thiazolo[4,5-d]pyrimidine derivatives carrying a trifluoromethyl group have also been evaluated. nih.gov The compound 7-Chloro-3-phenyl-5-(trifluoromethyl) brieflands.comasianpubs.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) was identified as the most active, with a strong cytotoxic effect against melanoma cancer cells C32 (IC50 = 24.4 µM) and A375 (IC50 = 25.4 µM). nih.gov

Table 1: In Vitro Cytotoxicity of 2-(Fluorophenyl)acetate Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Phenylacetamide | 2b (meta-nitro) | PC3 (Prostate) | 52 | brieflands.comnih.gov |

| Phenylacetamide | 2c (para-nitro) | PC3 (Prostate) | 80 | brieflands.comnih.gov |

| Phenylacetamide | 2c (para-nitro) | MCF-7 (Breast) | 100 | nih.gov |

| Phenylacetamide | 3d derivative | MDA-MB-468 (Breast) | 0.6 | tbzmed.ac.ir |

| Phenylacetamide | 3d derivative | PC-12 (Pheochromocytoma) | 0.6 | tbzmed.ac.ir |

| Phenylacetamide | 3c derivative | MCF-7 (Breast) | 0.7 | tbzmed.ac.ir |

| β-Lactam | Compound 32 | MCF-7 (Breast) | 0.075 | nih.gov |

| β-Lactam | Compound 33 | MCF-7 (Breast) | 0.095 | nih.gov |

| β-Lactam | Compound 32 | Hs578T (Breast) | 0.033 | nih.gov |

| β-Lactam | Compound 33 | MDA-MB-231 (Breast) | 0.620 | nih.gov |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | nih.gov |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | nih.gov |

| 2-Aryl-3-nitro-2H-chromene | Compound 4l | MCF-7 (Breast) | 0.2 | nih.gov |

The primary mechanism by which many fluorophenyl derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For example, mechanistic studies on the potent β-lactam derivative 33 revealed that it inhibits tubulin polymerization, a critical process for cell division. nih.gov This disruption of the cytoskeleton leads to the induction of apoptosis in MCF-7 breast cancer cells, which was associated with a decrease in the expression of anti-apoptotic proteins like Bcl2 and survivin, and an increase in the pro-apoptotic protein Bax. nih.gov

Similarly, phenylacetamide derivatives have been shown to trigger apoptosis in cancer cells. tbzmed.ac.ir Their mechanism involves the upregulation of key apoptotic genes, including Bcl-2, Bax, and FasL, as well as an increase in the activity of caspase 3, a crucial executioner enzyme in the apoptotic cascade. tbzmed.ac.ir The ability of these derivatives to stimulate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways highlights their potential in cancer therapy. tbzmed.ac.ir

Further evidence comes from studies on 2-aryl-3-nitro-2H-chromene derivatives, where the mechanism of cell death was confirmed to be apoptosis through morphological analysis and the detection of caspase-3 activation. nih.gov Fluorinated isatin (B1672199) derivatives have also been shown to induce apoptosis, with their cytotoxic action linked to the dissipation of the mitochondrial membrane and the production of reactive oxygen species (ROS) in tumor cells. mdpi.com

Anti-inflammatory Activity Investigations

The anti-inflammatory properties of this compound derivatives have been explored in various experimental models, revealing their potential to modulate key inflammatory pathways.

The anti-inflammatory potential of these compounds has been demonstrated in both cellular (in vitro) and animal (in vivo) models. accscience.comresearchgate.net A significant study evaluated N-(3-Florophenyl)ethylcaffeamide (FECA), a synthetic derivative, using the λ-carrageenan-induced paw edema model in mice, a standard in vivo test for acute inflammation. nih.gov The results indicated that FECA significantly reduced paw edema at three, four, and five hours after the carrageenan injection. nih.gov

Mechanistically, the anti-inflammatory effect of FECA was linked to its ability to modulate key inflammatory mediators. nih.gov In the inflamed paw tissue, FECA treatment led to a reduction in the levels of cyclooxygenase-2 (COX-2), nitric oxide (NO), and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, other studies on novel 2-phenyl-4H-chromen derivatives have shown they can suppress lipopolysaccharide (LPS)-induced inflammation in vitro and in vivo by downregulating the expression of NO, IL-6, and TNF-α through the TLR4/MAPK signaling pathway. nih.govnih.gov

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is typically induced at sites of inflammation. nih.gov The ability of anti-inflammatory drugs to selectively inhibit COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.

Research has shown that derivatives of this compound can inhibit COX enzymes. The study on N-(3-Florophenyl)ethylcaffeamide (FECA) demonstrated that its anti-inflammatory action is associated with a decrease in the levels of COX-2 in inflamed tissues. nih.gov Another study on a fluorine-modified rutaecarpine (B1680285) derivative also found it to exert anti-inflammatory effects through the inhibition of COX-2. nih.gov This suggests that the fluorophenyl moiety may contribute to the selective inhibition of the COX-2 enzyme, a desirable characteristic for anti-inflammatory agents. nih.gov

Table 2: Cyclooxygenase (COX) Inhibition by Fluorophenyl Derivatives This table is interactive. You can sort and filter the data.

| Compound | Model | Effect | Target Enzyme | Reference |

|---|---|---|---|---|

| N-(3-Florophenyl)ethylcaffeamide (FECA) | Carrageenan-induced paw edema (mouse) | Reduced levels in inflamed tissue | COX-2 | nih.gov |

| Fluorine-Modified Rutaecarpine (F-RUT) | In vitro assay | 20% reduction in activity at 20 µM | COX-2 | nih.gov |

| Nimesulide (preferential COX-2 inhibitor) | HL-60 AML cells | Down-regulated IFN-γ-induced expression | COX-2 | nih.gov |

Antimicrobial and Antifungal Activity Evaluations

In addition to their anticancer and anti-inflammatory properties, derivatives of this compound have been investigated for their ability to combat microbial and fungal pathogens.

A study on 2-(3-Fluorophenylcarbamoyl)phenyl acetate (B1210297) revealed good antifungal activity against two different plant pathogenic fungi, Sclerotinia sclerotiorum and Cochliobolus heterostrophus. asianpubs.org The median effective concentrations (EC50) were found to be 8.3 mg/L and 0.9 mg/L, respectively, indicating significant potency. asianpubs.org

Other fluorophenyl derivatives have also shown a broad spectrum of antimicrobial action. For example, new fluorophenyl-containing 1,2,4-triazole (B32235) derivatives were active against the fungus Candida albicans and the bacterium Staphylococcus aureus. doaj.org Similarly, another series of 1,2,4-triazole derivatives demonstrated strong antifungal effects against Microsporum gypseum and robust antibacterial activity against Staphylococcus aureus. nih.gov Fluoroaryl-2,2′-bichalcophene compounds have also been reported to have considerable antimicrobial activity against multi-drug resistant Staphylococcus aureus. nih.gov These findings suggest that the incorporation of a fluorophenyl group into various chemical scaffolds can yield compounds with significant antimicrobial and antifungal potential.

Antibacterial Spectrum and Efficacy

Derivatives of this compound have been investigated for their potential as antibacterial agents, with studies revealing activity primarily against Gram-positive bacteria. A notable example is a fluoroaryl-2,2′-bichalcophene derivative, MA-1156, which contains a bithiophene moiety linked to a fluorophenyl group. This compound demonstrated considerable antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µM. researchgate.net The introduction of a fluorine atom into the phenyl group of a parent compound was shown to increase its activity, highlighting the positive contribution of the fluorophenyl moiety to the molecule's antibacterial properties. researchgate.net

In another class of compounds, fluorobenzoylthiosemicarbazides, which are structurally related to fluorophenyl derivatives, have been evaluated against a panel of Gram-positive bacteria. While these are not direct acetate derivatives, the presence of the fluorophenyl group is a key feature. Certain trifluoromethyl-substituted derivatives showed activity against reference strains and clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values ranging from 7.82 to 31.25 μg/mL. nih.gov Similarly, a series of 2-fluorophenyl-4,6-disubstituted researchgate.netnih.govnih.govtriazines were synthesized and tested, with some compounds showing significant activity against selected Gram-positive organisms. cabidigitallibrary.org

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound Class | Derivative Example | Test Organism | Activity (MIC) |

|---|---|---|---|

| Fluoroaryl-2,2′-bichalcophenes | MA-1156 | Staphylococcus aureus | 16 µM |

| Fluorobenzoylthiosemicarbazides | Trifluoromethyl derivatives | Staphylococcus aureus (incl. MRSA) | 7.82 - 31.25 µg/mL |

Data sourced from scientific studies on derivatives containing the fluorophenyl moiety.

Antifungal Spectrum and Efficacy

The antifungal potential of this compound derivatives has also been a subject of research. Benzimidazole phenylhydrazone derivatives, such as (E)-2-((2-(3-Fluorophenyl)hydrazono)methyl)-1H-benzo[d]imidazole, have been synthesized and evaluated for their activity against phytopathogenic fungi. lifenscience.org These compounds represent a class of derivatives where the fluorophenyl group is a key structural component.

Other research into related structures includes 2-fluorophenyl-4,6-disubstituted researchgate.netnih.govnih.govtriazines, which were assessed for their antimicrobial activity and showed efficacy against two fungal strains. cabidigitallibrary.org Additionally, studies on benzofuran (B130515) derivatives, while not direct acetate derivatives, have explored antifungal activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus, indicating that related heterocyclic systems may possess valuable antifungal properties. biorxiv.org

Mechanistic Basis of Antimicrobial Action

Research into the mechanisms underlying the antimicrobial effects of these derivatives suggests multiple modes of action. For the fluoroaryl-bichalcophene derivatives, their impact on S. aureus was observed to be strong on the bacterial protein pattern, inducing high degrees of polymorphism, which points towards interference with protein synthesis or function. researchgate.net

For the related fluorobenzoylthiosemicarbazide compounds, molecular docking studies have provided insights into a potential mechanism. It is suggested that these molecules may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. nih.gov This inhibition would disrupt the structural integrity of the bacterial cell wall, leading to cell death. General antimicrobial mechanisms often involve the disruption of cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. nih.gov

Enzyme and Receptor Interaction Studies

Beyond antimicrobial activity, derivatives incorporating the this compound scaffold have been evaluated for their ability to interact with and inhibit various enzymes, indicating their potential in treating a wider range of conditions, including neurodegenerative diseases.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) is a key target in the management of Alzheimer's disease. nih.gov Several derivatives containing a fluorophenyl group have shown promise as AChE inhibitors. A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized, and their inhibitory activity against AChE was assessed. mdpi.com In this series, the position of the fluorine atom on the phenyl ring was found to be crucial for activity. A derivative with a fluorine atom at the ortho position exhibited significant potency. mdpi.com

Similarly, fluorinated spiropyrrolidine heterocyclic hybrids have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). doi.org One indole-based fluorinated compound with a methoxy substituent displayed potent dual inhibitory activity with IC₅₀ values of 1.97 ± 0.19 µM for AChE and 7.08 ± 0.20 µM for BChE. doi.org Furthermore, 2-arylbenzofuran derivatives have demonstrated good dual cholinesterase inhibitory activity. frontiersin.org

Table 2: Cholinesterase Inhibition by Fluorophenyl-Containing Derivatives

| Compound Class | Derivative Example | Target Enzyme | Activity (IC₅₀) |

|---|---|---|---|

| Fluorinated spiropyrrolidine hybrids | Indole-based methoxy-substituted | AChE | 1.97 ± 0.19 µM |

| Fluorinated spiropyrrolidine hybrids | Indole-based methoxy-substituted | BChE | 7.08 ± 0.20 µM |

| 2-Arylbenzofuran derivatives | Compound 20 | AChE | 0.086 ± 0.01 µM |

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Beta-Secretase (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is another primary therapeutic target in Alzheimer's disease, as it is involved in the production of amyloid-β peptides. The inhibition of BACE-1 is a key strategy to prevent the formation of amyloid plaques.

Research has shown that 2-arylbenzofuran derivatives, which can be synthesized from precursors like methyl α-bromophenylacetate, exhibit significant BACE-1 inhibitory activity. frontiersin.org Several compounds in this series showed better activity than the reference compound, baicalein. Notably, one of the most potent cholinesterase inhibitors from this class, compound 20, also demonstrated high BACE-1 inhibitory activity with an IC₅₀ value of 0.043 ± 0.01 µmol·L⁻¹. frontiersin.org This dual-target activity makes such derivatives particularly interesting candidates for multi-target drug design for Alzheimer's disease. frontiersin.org

Table 3: BACE-1 Inhibition by 2-Arylbenzofuran Derivatives

| Compound | Activity (IC₅₀ in µmol·L⁻¹) |

|---|---|

| Compound 8 | > 0.087 |

| Compound 19 | > 0.087 |

| Compound 20 | 0.043 ± 0.01 |

| Baicalein (Reference) | 0.087 ± 0.03 |

Data from a study evaluating 2-arylbenzofuran derivatives as potential agents for Alzheimer's disease. frontiersin.org

Lipoxygenase (LOX-5, LOX-15) Inhibition

Lipoxygenases (LOX) are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. Inhibition of 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) is therefore a target for developing anti-inflammatory agents.

While direct studies on this compound derivatives are limited, research on structurally similar compounds provides valuable insights. A study on derivatives of flurbiprofen (B1673479), which is 2-(2-fluorobiphenyl-4-yl)propanoic acid, investigated their 15-LOX inhibitory activity. researchgate.netlifenscience.org Although this is a propanoic acid derivative with a biphenyl (B1667301) group, the presence of the fluorinated aromatic ring is a key common feature. One derivative in this study, a hydrazide, was identified as the most potent inhibitor of 15-LOX with an IC₅₀ value of 0.18 ± 0.01 μM. researchgate.netlifenscience.org This suggests that derivatives of fluorophenyl alkanoic acids have the potential to be potent lipoxygenase inhibitors.

Table 4: 15-Lipoxygenase Inhibition by a Related Fluorophenyl Derivative

| Compound Class | Derivative Example | Target Enzyme | Activity (IC₅₀) |

|---|---|---|---|

| Flurbiprofen Derivative | Hydrazide of 2-(2-fluorobiphenyl-4-yl)propanoic acid | 15-LOX | 0.18 ± 0.01 µM |

Data from a study on flurbiprofen derivatives, which share structural similarities with fluorophenylacetic acid derivatives. researchgate.netlifenscience.org

Dipeptidyl Peptidase IV Enzyme Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. Research into novel DPP-IV inhibitors has explored a wide range of chemical scaffolds. While direct studies on this compound derivatives are not extensively documented in the reviewed literature, the broader class of N-arylacetamide and related heterocyclic derivatives has shown promise.

For instance, studies on 2-benzylpiperazine (B1268327) derivatives have reported potent DPP-IV inhibition with IC50 values as low as 19 nM. oatext.com The exploration of related structures, such as 4-benzylpiperidine (B145979) and 2-benzylpyrrolidine (B112527) derivatives, has yielded compounds with IC50 values of 1.6 µM and 0.3 µM, respectively. oatext.com These findings suggest that the acetamide (B32628) moiety, when combined with appropriate heterocyclic rings, can effectively interact with the active site of the DPP-IV enzyme. Specifically, interactions with key residues like Glu205, Glu206, and Ser209 are considered important for inhibitory activity. oatext.com

Furthermore, carbohydrazide (B1668358) derivatives have been synthesized and evaluated as DPP-IV inhibitors, with some compounds containing chloro or fluoro substitutions exhibiting IC50 values in the micromolar range. nih.gov For example, certain carbohydrazide derivatives have demonstrated IC50 values of 28.13 µM and 34.94 µM in in-vitro enzymatic assays. nih.gov While these are not direct derivatives of this compound, they highlight the potential of incorporating a phenylacetamide-like scaffold in the design of novel DPP-IV inhibitors.

Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Amide and Hydrazide Derivatives

| Compound Class | Specific Derivative Example | IC50 (µM) |

| 2-Benzylpyrrolidine Derivative | Compound (2) | 0.3 ± 0.03 |

| Phenethyl-piperazine Derivative | Compound (3) | 1.2 ± 0.04 |

| 4-Benzylpiperidine Derivative | Compound (1) | 1.6 ± 0.04 |

| 4-Amino-1-benzylpiperidine Derivative | Compound (4) | 4 ± 0.08 |

| Carbohydrazide Derivative | Compound 5b | 28.13 |

| Carbohydrazide Derivative | Compound 4c | 34.94 |

This table presents data on related amide and hydrazide derivatives to illustrate the potential of the core scaffold.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.net Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, a critical aspect of managing type 2 diabetes. researchgate.net A range of synthetic compounds, including derivatives containing a phenylacetamide moiety, have been investigated for their alpha-glucosidase inhibitory potential.

Research on diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides has shown that these compounds can be potent inhibitors of yeast α-glucosidase. nih.gov For example, derivatives with chloro, bromo, and methyl substituents on the N-aryl ring have demonstrated IC50 values ranging from 25.88 to 46.25 μM, which are more potent than the standard drug acarbose (B1664774) (IC50 = 58.8 μM). nih.gov One of the most potent compounds in this series, an N-(4-bromophenyl)acetamide derivative, exhibited an IC50 value of 25.88 μM. nih.gov

Furthermore, a novel series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides has been synthesized and evaluated. The majority of these compounds displayed significant α-glucosidase inhibitory effects, with IC50 values ranging from 45.26 to 491.68 µM, compared to acarbose (IC50 = 750.1 µM). nih.gov The most active compounds in this series, featuring specific substitutions on the N-phenylacetamide part, had IC50 values of 45.26 ± 0.03 and 46.25 ± 0.89 µM. nih.gov Kinetic studies revealed that the most potent of these acted as a competitive inhibitor. nih.gov

Table 2: In Vitro Alpha-Glucosidase Inhibitory Activity of Selected Acetamide Derivatives

| Compound Series | Specific Derivative Example | IC50 (µM) |

| 1,2-Benzothiazine-N-arylacetamides | N-(4-bromophenyl)acetamide derivative (12i) | 25.88 |

| 1,2-Benzothiazine-N-arylacetamides | N-(4-methylphenyl)acetamide derivative (12k) | 30.45 |

| 1,2-Benzothiazine-N-arylacetamides | N-(3-chlorophenyl)acetamide derivative (12g) | 35.10 |

| Phthalimide-phenoxy-triazole-N-phenylacetamides | Compound 11j | 45.26 ± 0.03 |

| Phthalimide-phenoxy-triazole-N-phenylacetamides | Compound 11i | 46.25 ± 0.89 |

This table showcases the inhibitory potential of acetamide derivatives against α-glucosidase.

Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are two key enzymes involved in the metabolism of signaling lipids that play important roles in inflammation and pain pathways. The simultaneous inhibition of both sEH and FAAH is considered a promising therapeutic strategy for managing inflammatory and neuropathic pain. nih.gov

Research in this area has led to the design and synthesis of dual inhibitors. One study started with a FAAH inhibitor, PF-750 (IC50 = 19 nM), which had weak sEH inhibitory activity (IC50 = 640 nM), and through structural optimization, developed a potent dual inhibitor (compound 11) with IC50 values of 5 nM for sEH and 8 nM for FAAH. nih.gov Another study identified a benzothiazole (B30560) analog (compound 3) as a high-affinity dual inhibitor with an sEH IC50 of 9.6 nM and a FAAH IC50 of 7 nM. nih.gov Further structure-activity relationship studies revealed that a 4-phenylthiazole (B157171) moiety is well-tolerated by both enzymes, leading to potent dual inhibitors with IC50 values in the low nanomolar range. For example, compound 6o in this series exhibited an sEH IC50 of 2.5 nM and a FAAH IC50 of 9.8 nM. nih.gov

Although direct evaluation of this compound derivatives as dual sEH/FAAH inhibitors was not found in the reviewed literature, the established pharmacophores for potent inhibition often include an amide or urea (B33335) group linked to a lipophilic moiety. This suggests that derivatives of this compound, particularly its amides, could be promising candidates for investigation as dual sEH/FAAH inhibitors.

Table 3: Inhibitory Potency of Selected Dual sEH/FAAH Inhibitors

| Compound | sEH IC50 (nM) | FAAH IC50 (nM) |

| Compound 11 | 5 | 8 |

| Compound 3 | 9.6 | 7 |

| Compound 6o | 2.5 | 9.8 |

This table provides data on potent dual inhibitors, indicating the potential for amide-containing structures in this area.

Orexin (B13118510) Receptor Antagonism

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1 and OX2, is a key regulator of wakefulness. Antagonism of orexin receptors is a therapeutic approach for the treatment of insomnia. Dual orexin receptor antagonists (DORAs) have been developed and have shown efficacy in promoting sleep. frontiersin.org

The development of DORAs has involved various chemical scaffolds. For instance, a scaffold-hopping approach starting from the approved drug suvorexant led to the discovery of potent DORAs. nih.gov One such compound, [{(1S,6R)-3-(6,7-difluoroquinoxalin-2-yl)-3,8-diazabicyclo[4.2.0]octan-8-yl}(4-methyl-[1,1'-biphenyl]-2-yl)methanone] (compound 80c), demonstrated potent and selective dual antagonism. nih.gov While specific derivatives of this compound as orexin receptor antagonists were not identified in the reviewed literature, the general structures of known antagonists often feature amide or related functionalities linking aromatic or heterocyclic ring systems. This suggests a potential avenue for the design of novel antagonists based on a 2-(3-Fluorophenyl)acetamide core. The conversion of IC50 values from competition binding curves to Ki (equilibrium dissociation constant) values is a standard practice in this field of research. frontiersin.org

Anticonvulsant Activity Assessments

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is an ongoing area of research. Derivatives of phenylacetic acid and related structures have been investigated for their anticonvulsant properties. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to assess anticonvulsant activity. nih.govmeliordiscovery.com

A study on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that their anticonvulsant activity was primarily observed in the MES seizure model, with 3-(trifluoromethyl)anilide derivatives showing notable protection. science.gov For example, one such derivative provided protection at a dose of 300 mg/kg at 0.5 hours and 100 mg/kg at 4 hours post-administration. science.gov Another study on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives identified a compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (compound 6), with a significantly better median effective dose (ED50) in the MES test (68.30 mg/kg) and the 6 Hz test (28.20 mg/kg) compared to the reference drug valproic acid. researchgate.net

These findings indicate that the N-phenylacetamide scaffold is a viable starting point for the development of new anticonvulsant agents. The presence and position of substituents on the phenyl rings play a crucial role in determining the potency and spectrum of activity.

Table 4: Anticonvulsant Activity of Selected Acetamide Derivatives

| Compound | Test Model | ED50 (mg/kg) |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES | 68.30 |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6 Hz (32 mA) | 28.20 |

This table highlights the anticonvulsant efficacy of acetamide derivatives in established preclinical models.

Other Biological Activities

Antioxidant Potential

The antioxidant potential of chemical compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results typically reported as IC50 values. nih.gov While specific DPPH assay data for this compound derivatives were not prominently featured in the reviewed literature, studies on related structures provide insights into their potential antioxidant activity.

For instance, a study on flavonoid acetamide derivatives reported a wide range of DPPH scavenging activities, with IC50 values from 13.48 µM to 282.61 µM. nih.gov Another study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acids found potent antioxidant activity, with some compounds exhibiting IC50 values in the DPPH assay as low as 8.36 µM. nih.gov These results suggest that the presence of a phenyl ring and an acetamide or related functional group can contribute to antioxidant capacity. The position and nature of substituents on the aromatic ring are critical factors influencing this activity.

DNA Cleaving Capacities

The ability of certain chemical compounds to induce cleavage of DNA is a cornerstone of various therapeutic strategies, particularly in anticancer research. This process can occur through several mechanisms, including the oxidative damage of the deoxyribose sugar backbone or the nitrogenous bases, often facilitated by the presence of metal ions and reactive oxygen species (ROS).

While direct studies on the DNA cleaving capabilities of this compound derivatives are not extensively documented in publicly available research, the broader class of molecules to which they belong offers insights into their potential mechanisms. Metal complexes, particularly those involving copper, are well-known for their ability to interact with and cleave DNA. nih.govnih.gov These complexes can catalyze the production of highly reactive hydroxyl radicals in the presence of a reducing agent, which can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission. nih.gov

The general mechanism often involves the binding of the metal complex to the DNA, followed by a redox reaction that generates the damaging reactive species. The products of such cleavage can include 3'-phosphoglycolate and 5'-phosphate termini, along with the release of free bases, indicative of oxidative attack at various positions on the deoxyribose moiety. nih.gov For instance, studies on copper-phenanthroline complexes have detailed the oxidative attack on the C1′ and C4′ positions of the deoxyribose sugar. nih.gov The sequence selectivity and efficiency of this cleavage can be influenced by the nature of the ligand attached to the metal ion.

Further research is required to specifically elucidate whether derivatives of this compound can form metal complexes capable of inducing DNA cleavage and to what extent the fluorine substitution on the phenyl ring influences this activity.

Reactive Species-Caging Activity

Reactive oxygen species (ROS), such as the superoxide (B77818) radical, hydroxyl radical, and hydrogen peroxide, are byproducts of normal cellular metabolism. However, their overproduction can lead to oxidative stress, a condition implicated in numerous diseases. Compounds with the ability to "cage" or scavenge these reactive species can mitigate oxidative damage and offer therapeutic benefits.

The antioxidant potential of a compound is often evaluated through its ability to donate a hydrogen atom or an electron to a free radical, thus neutralizing it. Common in vitro assays to determine this capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govupm.edu.mysinica.edu.tw

While specific studies on the reactive species-caging activity of this compound derivatives are limited, related structures provide some indications. For example, a study on a 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govfrontiersin.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) derivative showed non-significant antioxidant capacity in a DPPH assay when compared to the standard, ascorbic acid. nih.gov This suggests that not all derivatives within this broader class will inherently possess potent radical scavenging properties.

The antioxidant activity of phenolic compounds, a class to which some derivatives may belong, is well-established and is often attributed to the presence of hydroxyl groups on the aromatic ring. capes.gov.br The number and position of these hydroxyl groups can significantly influence the radical scavenging efficiency. Further investigations are needed to systematically evaluate the reactive species-caging or antioxidant potential of various this compound derivatives and to understand the structure-activity relationships that govern this property.

Blood Sugar-Dropping Activity via Enzyme Inhibition

A key strategy in the management of type 2 diabetes is the control of postprandial hyperglycemia, the spike in blood glucose levels after a meal. This is often achieved by inhibiting key carbohydrate-hydrolyzing enzymes in the digestive tract, namely α-glucosidase and α-amylase. By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can effectively lower the rate of glucose absorption.

Recent research has highlighted the potential of this compound derivatives as inhibitors of these crucial enzymes.

α-Glucosidase Inhibition

Studies have demonstrated that flavonoid derivatives synthesized from substituted phenylpropionic acids exhibit significant α-glucosidase inhibitory activity. frontiersin.orgfrontiersin.org In one such study, a flavonoid derivative incorporating a fluorine-substituted phenylpropionic acid moiety displayed potent inhibition of α-glucosidase, with an IC50 value of 19.66 ± 0.04 μM. frontiersin.org This was considerably more potent than the standard drug, acarbose, which had an IC50 of 658.26 ± 11.48 μM in the same study. frontiersin.org The introduction of different substituents on the phenylpropionic acid fraction was shown to effectively modulate the inhibitory activity. frontiersin.org

Another study on a synthetic 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govfrontiersin.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) showed an IC50 value of 18.82 ± 0.89 µM against α-glucosidase, which was also more potent than acarbose (IC50 = 58.8 ± 2.69 µM). nih.gov

α-Amylase Inhibition

The same benzothiazine acetamide derivative, FA2, also demonstrated significant inhibitory activity against α-amylase, with an IC50 value of 5.17 ± 0.28 µM, again outperforming the standard, acarbose. nih.gov This dual inhibitory action on both α-glucosidase and α-amylase makes such derivatives particularly promising for the development of new antidiabetic agents.

The following table summarizes the inhibitory activities of some relevant derivatives:

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Flavonoid derivative with fluorine-substituted phenylpropionic acid | α-Glucosidase | 19.66 ± 0.04 | frontiersin.org |

| Acarbose (standard) | α-Glucosidase | 658.26 ± 11.48 | frontiersin.org |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govfrontiersin.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) | α-Glucosidase | 18.82 ± 0.89 | nih.gov |

| Acarbose (standard) | α-Glucosidase | 58.8 ± 2.69 | nih.gov |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govfrontiersin.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2) | α-Amylase | 5.17 ± 0.28 | nih.gov |

These findings underscore the potential of this compound derivatives as a scaffold for the design of potent inhibitors of key digestive enzymes involved in carbohydrate metabolism, thereby offering a promising avenue for the development of novel therapies for managing blood sugar levels.

Pharmacokinetics and Metabolism Research of 2 3 Fluorophenyl Acetate Systems in Vitro Studies

Metabolic Stability Profiling using In Vitro Models

Metabolic stability is a key determinant of a drug's oral bioavailability and half-life. In vitro models are routinely employed in early drug discovery to assess this parameter. These models, which include human liver microsomes, S9-liver homogenate, cryopreserved hepatocytes, and liver slices, contain the primary enzymes responsible for drug metabolism. researchgate.netcreative-biolabs.com

The general procedure for a metabolic stability assay involves incubating the test compound with one of these in vitro systems and monitoring its disappearance over time. youtube.com The rate of disappearance provides an estimate of the intrinsic clearance of the compound, which can then be used to predict its in vivo hepatic clearance. bioivt.com

To illustrate the type of data generated from such studies, a hypothetical metabolic stability profile for 2-(3-Fluorophenyl)acetate in human liver microsomes is presented below.

Interactive Data Table: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

| Time (minutes) | Percent Parent Compound Remaining |

| 0 | 100 |

| 5 | 95 |

| 15 | 85 |

| 30 | 70 |

| 60 | 50 |

This table is for illustrative purposes only and is based on typical results for a moderately stable compound.

From this hypothetical data, key pharmacokinetic parameters can be calculated:

Half-life (t½): The time it takes for the concentration of the compound to be reduced by half. In this example, the half-life is 60 minutes.

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a particular compound. It would be calculated from the rate of disappearance. youtube.com

Different in vitro systems offer varying complexities. Liver microsomes primarily contain Phase I enzymes, while S9 fractions contain both microsomal and cytosolic enzymes. creative-biolabs.com Hepatocytes, being intact cells, provide the most comprehensive in vitro model, encompassing both Phase I and Phase II metabolic pathways, as well as transporter functions. researchgate.net

Identification of Phase I Metabolites

Phase I metabolism typically involves the introduction or unmasking of a functional group, making the compound more polar and susceptible to Phase II conjugation. nih.gov The primary reactions in Phase I are oxidation, reduction, and hydrolysis, predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govmdpi.com

For this compound, the most probable Phase I metabolic pathways would involve:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the phenyl ring. The position of hydroxylation would be influenced by the directing effects of the fluorine atom and the acetate (B1210297) side chain. The fluorine at the 3-position would likely direct hydroxylation to the ortho and para positions relative to it (i.e., the 2, 4, and 6 positions).

Benzylic Hydroxylation: Oxidation of the methylene (B1212753) group connecting the phenyl ring to the acetate group.

Defluorination: While the carbon-fluorine bond is generally strong, metabolic defluorination can occur, although it is a less common pathway. nih.gov

A study on the metabolism of p-fluorophenylacetic acid by Pseudomonas sp. identified hydroxylated derivatives, specifically 4-fluoro-2-hydroxyphenylacetic acid and 4-fluoro-3-hydroxyphenylacetic acid, as metabolites. cdnsciencepub.com Although this study was conducted in a microbial system, it highlights the propensity for aromatic hydroxylation in fluorinated phenylacetic acids.

The identification of these metabolites is typically carried out using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Elucidation of Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. uomus.edu.iqdrughunter.compharmacy180.com The major Phase II reactions include glucuronidation, acetylation, sulfation, S-methylation, and conjugation with amino acids or glutathione. uomus.edu.iqreactome.org

Given the carboxylic acid moiety of this compound, the most prominent Phase II metabolic pathway is expected to be glucuronidation . This reaction involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid group, forming an acyl glucuronide. researchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov

Another likely Phase II pathway is amino acid conjugation . Carboxylic acids can be conjugated with amino acids such as glycine or glutamine. uomus.edu.iq The metabolism of phenylacetic acid, the non-fluorinated parent compound of this compound, is known to proceed through conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine. It is highly probable that this compound would follow a similar pathway.

Investigation of Enzyme Involvement in Biotransformation

Identifying the specific enzymes responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions.

Cytochrome P450 Isoforms: The CYP450 superfamily consists of numerous isoforms with varying substrate specificities. youtube.comnih.govmdpi.com The main isoforms involved in drug metabolism in humans are from the CYP1, CYP2, and CYP3 families. mdpi.com To determine which CYP isoforms metabolize this compound, in vitro studies using a panel of recombinant human CYP enzymes would be necessary. By incubating the compound with each individual isoform, the relative contribution of each enzyme to its metabolism can be determined.

UDP-Glucuronosyltransferases (UGTs): Several UGT isoforms are known to catalyze the glucuronidation of carboxylic acids, with UGT1A1, UGT1A3, UGT1A9, and UGT2B7 being particularly important. wikipedia.orgnih.gov Similar to CYP phenotyping, recombinant UGT isoforms would be used to identify the specific enzymes responsible for the glucuronidation of this compound.

Impact of Fluorine Substitution on Metabolic Stability and Bioavailability

The introduction of fluorine into a molecule can have profound effects on its metabolic stability and, consequently, its bioavailability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage. nih.gov

The key impacts of fluorine substitution on the metabolism of this compound are likely to be:

Blocking of Metabolic Sites: The fluorine atom at the 3-position of the phenyl ring will block that site from undergoing hydroxylation. This can redirect metabolism to other positions on the ring or to other parts of the molecule.

Altered Electronic Properties: Fluorine is a highly electronegative atom, which can influence the electronic properties of the entire molecule. This can affect how the compound binds to metabolic enzymes, potentially altering the rate and profile of its metabolism.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a compound, which can enhance its absorption and distribution, but may also make it more susceptible to metabolism if it can access the active sites of metabolic enzymes more readily.

Structure Activity Relationship Sar and Medicinal Chemistry Applications for 2 3 Fluorophenyl Acetate Analogues

Rational Design and Synthesis of Analogues for Targeted Biological Activity

The rational design of analogues of 2-(3-fluorophenyl)acetate is a cornerstone of modern medicinal chemistry, aiming to optimize therapeutic efficacy by modifying the molecular structure. This process often begins with a lead compound, such as this compound, and systematically alters its structure to enhance its interaction with a specific biological target.

The synthesis of these analogues involves a variety of chemical reactions. For instance, the creation of propiophenone (B1677668) derivatives can be achieved by reacting 2-bromo-2′-fluoroacetophenone with reagents like malononitrile (B47326) or ethyl cyanoacetate. acs.org Similarly, 2′-fluorobutyrophenone can be synthesized by reacting 2′-fluorobenzonitrile with propylmagnesium chloride. acs.org Another common strategy is the one-pot conversion of esters to their corresponding acetals through catalytic hydrosilylation, a method that boasts high yields and tolerance for various functional groups. acs.org For example, the synthesis of 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (B1208899) has been reported with a 70% yield. hilarispublisher.com

These synthetic strategies allow for the creation of a diverse library of analogues. For example, a series of 3,5-diphenyl-1,2,4-oxadiazole (B189376) (DPOD) derivatives were synthesized and showed excellent affinity for Aβ aggregates, with K(i) values in the nanomolar range. nih.gov Similarly, the synthesis of fluoro analogues of the antimitotic agent phenstatin (B1242451) has been explored to investigate the influence of fluorine on the A-ring. nih.gov The replacement of a trimethoxyphenyl A-ring with a 2,4,5-trifluoro-3-methoxyphenyl unit in phenstatin resulted in the conservation of both its antitubulin and cytotoxic effects. nih.gov

The table below showcases some examples of synthesized analogues and their reported yields.

| Compound Name | Starting Material | Reagents | Yield |

| Propiophenone derivatives | 2-bromo-2′-fluoroacetophenone | Malononitrile, Ethyl cyanoacetate | - |

| 2′-Fluorobutyrophenone | 2′-fluorobenzonitrile | Propylmagnesium chloride | - |

| Acetals | Esters | Dimethylchlorosilane, Alcohols/Thiols | Up to 99% acs.org |

| 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | - | - | 70% hilarispublisher.com |

Influence of Fluorine Atom Position and Substituent Effects on Biological Efficacy

The position of the fluorine atom on the phenyl ring and the nature of other substituents can dramatically influence the biological activity of 2-phenylacetate analogues. The unique properties of fluorine, such as its high electronegativity and small size, can alter a molecule's electronic distribution, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. researchgate.netchimia.ch